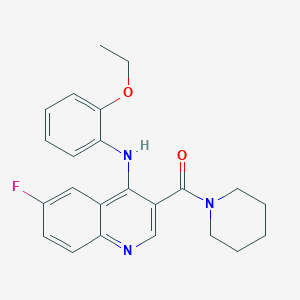

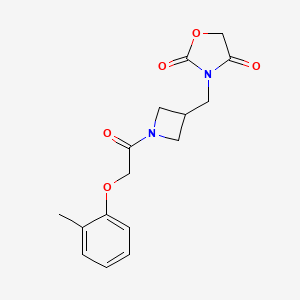

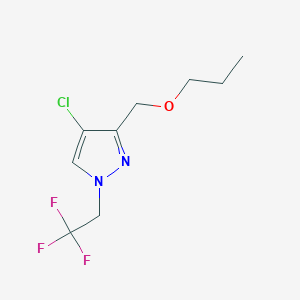

![molecular formula C17H20FN5OS B3006898 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 921514-76-3](/img/structure/B3006898.png)

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to a class of compounds that include arylthiobenzazoles and imidazole derivatives. These types of compounds are often synthesized for the purpose of biological evaluation, particularly for their potential antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions that can include cyclo condensation processes. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar multi-step synthetic approach could be employed.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as those containing imidazole rings and piperazine derivatives, are characterized using various spectroscopic techniques including IR, 1H and 13C NMR, and mass spectrometry . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The electrochemical synthesis of arylthiobenzazoles involves the electrochemical oxidation of a precursor molecule, such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles like 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . The process includes a Michael addition reaction with 2-SH-benzazoles, leading to the formation of disubstituted products. A similar mechanism might be involved in the synthesis of the compound , where an electrochemically generated intermediate could react with a suitable nucleophile to introduce the imidazo[2,1-c][1,2,4]triazol moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone" are not directly reported in the provided papers. However, related compounds exhibit significant antibacterial and antifungal activities, suggesting that the compound may also possess similar bioactive properties . The presence of a fluorophenyl group could influence the compound's lipophilicity and thus its ability to interact with biological membranes, potentially enhancing its antimicrobial efficacy.

Applications De Recherche Scientifique

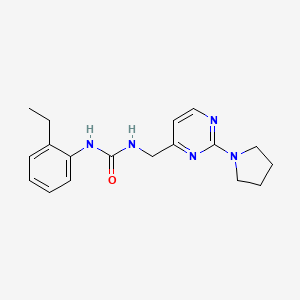

Structural Characterization and Analysis

1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, a compound structurally related to the chemical , was synthesized and characterized using various techniques such as IR, NMR, and MS. The compound's thermal stability was analyzed using TGA and DSC techniques. Its crystal structure was confirmed through XRD analysis, and its intercontacts were examined using the Hirshfeld surfaces computational method. This compound's interactions with human serum albumin were also studied to understand its pharmacokinetics nature for potential biological applications (Govindhan et al., 2017).

Cytotoxicity and Antitumor Activities

The synthesis of novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine derivatives has been reported. These compounds were subjected to in vitro cytotoxic potency tests on a panel of human cancer cell lines, discussing the relationships between structure and antitumor activity. Notably, some compounds demonstrated significant inhibitory growth effects on cervical cancer SISO and bladder cancer RT-112 cell lines (Balewski et al., 2020).

Antimicrobial and Antifungal Activities

A series of isoxazoles derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, structurally similar to the compound , were tested for their in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019). Additionally, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, bearing various moieties, were synthesized and confirmed via spectroscopic methods. These compounds were screened for antioxidant activity, with some showing higher activity than ascorbic acid. The anticancer activity was also tested against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines, identifying compounds with significant cytotoxic effects (Tumosienė et al., 2020).

Propriétés

IUPAC Name |

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5OS/c18-13-4-6-14(7-5-13)22-10-11-23-16(22)19-20-17(23)25-12-15(24)21-8-2-1-3-9-21/h4-7H,1-3,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJQMAHFXVAVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

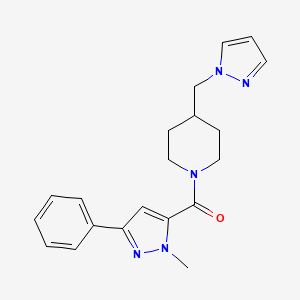

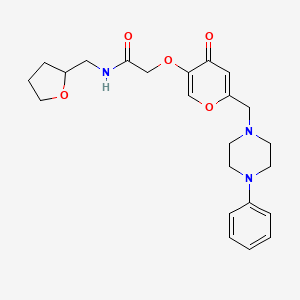

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B3006829.png)

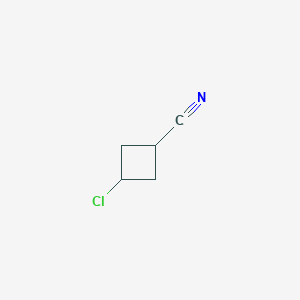

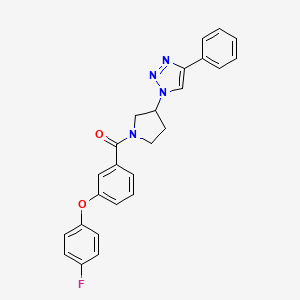

![3-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B3006830.png)

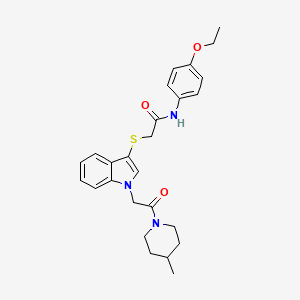

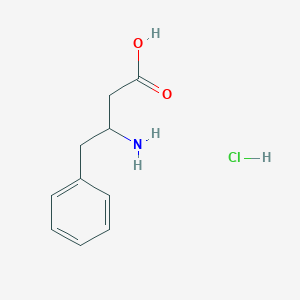

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B3006836.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)